(4-Aminophenyl)propanedinitrile
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Overview
Description
(4-Aminophenyl)propanedinitrile, also known as 2-(4-aminophenyl)-1,3-propanedinitrile, is an organic compound with the molecular formula C9H7N3. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanedinitrile moiety. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)propanedinitrile typically involves the reduction of 4-nitrophenylmalononitrile. One common method includes the use of Raney nickel as a catalyst in the presence of acetone . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: For industrial-scale production, the reduction process can be optimized by using anhydrous ammonium formate as a reducing agent in the presence of a palladium-carbon catalyst . This method offers advantages such as mild reaction conditions, high product purity, and safety due to the avoidance of pressurized reduction reactions.
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)propanedinitrile undergoes various chemical reactions, including:
Reduction: The reduction of the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Reduction: Raney nickel, palladium-carbon, anhydrous ammonium formate.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed: The major products formed from these reactions include substituted derivatives of this compound, which can be further utilized in various applications .
Scientific Research Applications
(4-Aminophenyl)propanedinitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential antimicrobial properties and as a precursor for drug development.
Materials Science: Utilized in the preparation of nanomaterials, including nanoribbons, nanotubes, and nanowires.
Photophysical and Photoelectric Properties: Studied for its potential in photovoltaic applications due to its donor-acceptor structure.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it can disrupt the cytoplasmic membrane of bacteria, leading to cell lysis . Additionally, its ability to form stable films with significant photocurrent generation makes it a promising candidate for photovoltaic applications.
Comparison with Similar Compounds
Diphenylacetonitrile: Known for its use in organic synthesis and medicinal chemistry.
2-(4-Aminophenyl)benzothiazole: Studied for its antimicrobial properties.
2-Amino-4-(4-chlorophenyl)imidazole: Investigated for its potential as an antiasthmatic agent.
Uniqueness: (4-Aminophenyl)propanedinitrile stands out due to its unique combination of an amino group and a propanedinitrile moiety, which imparts distinct chemical reactivity and versatility in various applications. Its ability to participate in multiple types of reactions and its wide range of applications in different scientific fields highlight its uniqueness.
Properties
CAS No. |
90322-85-3 |
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Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(4-aminophenyl)propanedinitrile |
InChI |
InChI=1S/C9H7N3/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8H,12H2 |
InChI Key |
BDUFKRHXTVZQFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C#N)N |
Origin of Product |
United States |
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